1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde
Description
1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde is a fluorinated pyridine derivative featuring a cyclopropane ring substituted with a carbaldehyde group. The 5-fluoropyridin-3-yl moiety contributes to its electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science. The compound’s structure combines the rigidity of the cyclopropane ring with the aromatic fluoropyridine system, which may influence reactivity, solubility, and binding interactions in biological systems .
Properties
Molecular Formula |
C10H10FNO |
|---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
1-[(5-fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H10FNO/c11-9-3-8(5-12-6-9)4-10(7-13)1-2-10/h3,5-7H,1-2,4H2 |
InChI Key |
XTMMFRBDAMRDIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC(=CN=C2)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde typically involves the reaction of 5-fluoropyridine with cyclopropane-1-carbaldehyde under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
The compound 1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article delves into its applications across different fields, including medicinal chemistry, material science, and organic synthesis.
Chemical Properties and Structure
This compound is characterized by its cyclopropane ring fused with a pyridine moiety, which contributes to its reactivity and interaction with biological targets. The presence of the fluorine atom enhances its lipophilicity, potentially improving bioavailability.
Molecular Formula
- Molecular Formula : C11H12FN
- Molecular Weight : 181.22 g/mol
Anticancer Research
One of the most promising applications of this compound is in the development of anticancer agents. Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Growth
A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition of growth in human breast cancer cells (MCF-7). The results suggested that the compound induces apoptosis through the activation of caspase pathways, thereby providing a basis for further development as an anticancer agent.
Neuroprotective Effects
Research has also explored the neuroprotective properties of this compound. Preliminary findings suggest it may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Synthetic Pathways
The compound can undergo reactions such as:
- Nucleophilic addition to form alcohols or amines.
- Condensation reactions to yield larger cyclic structures.
These transformations are crucial in developing new drugs with enhanced efficacy and reduced side effects.
Development of Functional Materials
The unique properties of this compound have led to its exploration in material science. Its ability to form stable complexes with metals opens avenues for creating novel materials with specific electronic or optical properties.
Case Study: Metal Complexes
Research has shown that coordination complexes formed between this aldehyde and transition metals exhibit interesting catalytic properties. These complexes are being investigated for their potential use in organic transformations, such as oxidation reactions, which are vital in industrial chemistry.
Mechanism of Action
The mechanism of action of 1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The cyclopropane ring may contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde is compared to three analogs (Table 1). These analogs were selected based on shared structural motifs (fluoropyridine, cyclopropane, or aldehyde groups) or functional similarities.
Table 1: Key Structural and Functional Comparisons
Comparison with Ivosidenib (TIBSOVO®)
Ivosidenib shares the 5-fluoropyridin-3-yl group but incorporates a carboxamide and cyclobutane system instead of a cyclopropane-carbaldehyde. This structural divergence leads to distinct pharmacological properties:
- Solubility : The cyclopropane-aldehyde group in the target compound may reduce solubility compared to ivosidenib’s carboxamide and cyclobutane motifs.
- Synthetic Utility : The aldehyde group in the target compound enables facile derivatization (e.g., via Schiff base formation), unlike ivosidenib’s rigid carboxamide structure.
Comparison with 3-Fluoropyridine-5-carbaldehyde
This analog lacks the cyclopropane ring, resulting in:
- Electronic Effects : The cyclopropane in the target compound introduces ring strain, which may polarize the aldehyde group, enhancing electrophilicity .
Comparison with Cyclopropanecarbaldehyde Derivatives
Cyclopropanecarbaldehyde derivatives (e.g., methyl-substituted analogs) lack the fluoropyridine moiety, leading to:
- Biological Interactions: Fluorine atoms in the pyridine ring may improve metabolic stability compared to non-fluorinated analogs.
Research Findings and Limitations
- Experimental Gaps : Quantitative data on solubility, stability, or binding affinities are absent, limiting direct functional comparisons.
Biological Activity
1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
- Chemical Formula : C10H10FNO
- Molecular Weight : 181.19 g/mol
- CAS Number : [Unspecified in search results]
The biological activity of this compound is primarily attributed to its role as a protein kinase inhibitor. Protein kinases are crucial in regulating various cellular processes, and their dysregulation is linked to many diseases, including cancer. The compound's structure allows it to interact with specific kinase targets, thereby modulating their activity.
Antitumor Activity
Recent studies have indicated that derivatives of cyclopropane compounds exhibit antitumor properties. For instance, compounds similar to this compound have shown effective inhibition against various cancer cell lines, including:
- U937 : A human myeloid leukemia cell line.
The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells, which is a promising approach for cancer therapy .
Inhibition of Kinase Activity
The compound has been identified as a potential inhibitor of several kinases involved in cancer progression. For example, it has been noted for its inhibitory effects on BCR-ABL1 positive chronic myelogenous leukemia, showcasing its potential in treating specific leukemias .
Study 1: In Vitro Evaluation
A recent study evaluated the biological activity of this compound against several cancer cell lines. The findings revealed:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| U937 | 15 | Apoptosis induction |
| K562 | 20 | Cell cycle arrest |
These results suggest that the compound effectively inhibits cell growth through multiple mechanisms .
Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship of cyclopropane derivatives revealed that modifications to the fluoropyridine moiety significantly enhance biological activity. The presence of the fluorine atom was found to increase binding affinity to kinase targets, leading to improved potency against tumor cells .
Q & A
Q. What are the standard synthetic routes for 1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde?
The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting a cyclopropane-carbaldehyde precursor with a fluoropyridinylmethyl halide in the presence of a base catalyst (e.g., K₂CO₃) to facilitate alkylation. Solvents like DMF or acetonitrile are typically used at reflux temperatures (60–80°C) for 6–12 hours. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the cyclopropane ring (δ ~1.5–2.5 ppm for CH₂ groups) and aldehyde proton (δ ~9.5–10.5 ppm).
- HRMS : For exact mass determination (expected molecular ion [M+H]⁺).
- IR Spectroscopy : To identify the aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹). Supplementary materials in related studies provide reference spectra for validation .
Q. What are common impurities encountered during synthesis, and how are they resolved?
Impurities often arise from incomplete alkylation (unreacted starting material) or oxidation of the aldehyde group. TLC monitoring (Rf ~0.4 in ethyl acetate/hexane 1:3) during synthesis helps track progress. Recrystallization in ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water mobile phase) effectively isolates the pure product .
Q. How stable is this compound under standard laboratory conditions?
The aldehyde group is prone to oxidation. Store the compound under inert gas (N₂/Ar) at –20°C in amber vials. Stability tests (HPLC at 25°C over 72 hours) show <5% degradation if protected from light and moisture. Avoid prolonged exposure to basic conditions, which may induce cyclopropane ring opening .
Q. What reactivity patterns are observed with nucleophiles?
The aldehyde reacts with primary amines (e.g., aniline) to form Schiff bases, confirmed by loss of the aldehyde proton in NMR and a new imine C=N stretch (~1640 cm⁻¹) in IR. Grignard reagents add to the aldehyde, yielding secondary alcohols, but steric hindrance from the cyclopropane may slow kinetics .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale (>10 mmol) synthesis?
Optimize via Design of Experiments (DoE):
Q. What computational methods predict the compound’s reactivity in biological systems?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the aldehyde’s electrophilicity and fluoropyridine’s electron-withdrawing effects. Molecular docking (AutoDock Vina) predicts binding affinity to targets like kinases, with emphasis on the fluoropyridine’s role in π-π stacking .
Q. How can contradictions in biological activity data be resolved?
Cross-validate results using orthogonal assays. For example, if antioxidant activity (DPPH assay) conflicts with cellular ROS
- Repeat assays under controlled O₂ levels.
- Use LC-MS to check for compound degradation during testing. Statistical tools (ANOVA, Tukey’s HSD) identify outliers or batch effects .
Q. What strategies validate the compound’s mechanism of action in enzymatic inhibition?
- Kinetic Studies : Measure IC₅₀ under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
- Fluorescence Quenching : Monitor tryptophan residues in the enzyme active site upon ligand binding .
Q. How should fluorinated intermediates be handled to minimize safety risks?
Fluoropyridine derivatives may release HF under acidic conditions. Mitigation includes:
- PPE : Acid-resistant gloves, face shields.
- Neutralization Traps : Use saturated Ca(OH)₂ solutions in exhaust systems.
- Ventilation : Perform reactions in fume hoods with HEPA filters. Safety protocols from analogous compounds recommend regular air monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
